(3S)-3-hydroxy-D-aspartic acid (3S)-3-hydroxy-D-aspartic acid 3-hydroxyaspartic acid is a hydroxy-amino acid that is aspartic acid in which one of the methylene hydrogens has been replaced by a hydroxy group. It is a hydroxy-amino acid, an amino dicarboxylic acid, a C4-dicarboxylic acid and an aspartic acid derivative.
3-Hydroxyaspartic acid is a natural product found in Garcinia mangostana and Astragalus sinicus with data available.
Brand Name: Vulcanchem
CAS No.: 5753-30-0
VCID: VC21537420
InChI: InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)
SMILES: C(C(C(=O)O)O)(C(=O)O)N
Molecular Formula: C4H7NO5
Molecular Weight: 149.10 g/mol

(3S)-3-hydroxy-D-aspartic acid

CAS No.: 5753-30-0

Cat. No.: VC21537420

Molecular Formula: C4H7NO5

Molecular Weight: 149.10 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-hydroxy-D-aspartic acid - 5753-30-0

CAS No. 5753-30-0
Molecular Formula C4H7NO5
Molecular Weight 149.10 g/mol
IUPAC Name 2-amino-3-hydroxybutanedioic acid
Standard InChI InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)
Standard InChI Key YYLQUHNPNCGKJQ-UHFFFAOYSA-N
Isomeric SMILES CCC[C@H](C(=O)O)NC(=O)OC(C)(C)C
SMILES C(C(C(=O)O)O)(C(=O)O)N
Canonical SMILES C(C(C(=O)O)O)(C(=O)O)N

Chemical Properties and Structure

(3S)-3-hydroxy-D-aspartic acid is a hydroxylated form of D-aspartic acid with specific stereochemistry. Its chemical structure features a hydroxyl group at the 3-position with S configuration while maintaining the D configuration at the alpha carbon.

Basic Chemical Information

PropertyValue
CAS Number5753-30-0
Molecular FormulaC₄H₇NO₅
Molecular Weight149.10 g/mol
IUPAC Name(2R,3S)-2-amino-3-hydroxybutanedioic acid
PubChem CID6603868

Physical and Chemical Properties

PropertyValue
XLogP3-AA-4.4
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count6
Rotatable Bond Count3
Exact Mass149.03242232 Da

The compound possesses two carboxylic acid groups and one amino group, making it amphoteric in nature. The hydroxyl group at the 3-position significantly influences its chemical reactivity and biological function. The molecule contains multiple functional groups that can participate in hydrogen bonding, affecting its solubility in various solvents and its interactions with biological molecules .

Structural Relationships

(3S)-3-hydroxy-D-aspartic acid is a conjugate acid of (3S)-3-hydroxy-D-aspartate(1-) and exists as an enantiomer of (3R)-3-hydroxy-L-aspartic acid. This stereochemical relationship is crucial for understanding its biological activity, as enzymes often display high stereoselectivity .

Natural Occurrence and Sources

Natural Sources

(3S)-3-hydroxy-D-aspartic acid has been identified as a natural product in specific plant species. It occurs naturally in:

  • Garcinia mangostana (Mangosteen)

  • Astragalus sinicus (Chinese milk vetch)

These natural sources indicate the compound's occurrence in diverse biological systems, although it appears to be relatively rare in nature compared to standard amino acids.

Synthesis and Preparation

Synthetic Approaches

The synthesis of (3S)-3-hydroxy-D-aspartic acid typically involves the hydroxylation of aspartic acid derivatives through carefully controlled chemical processes. Common approaches include:

  • Asymmetric synthesis using chiral templates

  • Enolate hydroxylation reactions

  • Stereochemically controlled hydroxylation of aspartic acid precursors

These synthetic routes must carefully control the stereochemistry at both the alpha-carbon and the hydroxylation site to ensure the correct configuration of the final product.

Purification Methods

After synthesis, purification typically involves:

  • Chromatographic separation

  • Recrystallization

  • Ion-exchange chromatography

These methods help achieve the high levels of purity required for research applications and ensure the stereochemical integrity of the compound.

Biological Significance and Functions

Comparative Biochemistry

Insights can be gained by examining related compounds. The L-isomer ((3S)-3-hydroxy-L-aspartic acid) is metabolized in yeast by a specific dehydratase enzyme (threo-3-hydroxyaspartate ammonia-lyase) that converts it to oxaloacetate and ammonia. This enzymatic activity suggests a detoxification role for naturally occurring 3-hydroxyaspartate derivatives .

A similar metabolic pathway might exist for the D-isomer, though with different enzymes given the stereochemical differences. D-aspartic acid, a related compound, has been shown to induce oxidative stress in certain tissues, which may suggest caution when considering biological applications of (3S)-3-hydroxy-D-aspartic acid.

Research Applications and Findings

Biochemical Research

The compound has been used in research contexts to study:

  • Enzymatic specificity

  • Stereochemical determinants of biological activity

  • Structure-activity relationships of aspartate derivatives

These applications take advantage of the unique stereochemical properties of (3S)-3-hydroxy-D-aspartic acid to probe biochemical mechanisms.

Pharmacological Investigations

Given the biological activities associated with related compounds, (3S)-3-hydroxy-D-aspartic acid has been investigated for potential pharmacological applications. The compound's structural similarity to aspartic acid, an important neurotransmitter precursor, suggests possible neuroactive properties that warrant further investigation.

Analytical Chemistry Applications

In analytical chemistry, (3S)-3-hydroxy-D-aspartic acid serves as:

  • A chiral reference compound

  • A standard for stereochemical analysis

  • A probe for studying stereoselective reactions

These applications leverage the well-defined stereochemistry of the compound to develop and validate analytical methods.

Structural Comparisons and Biochemical Context

Comparison with Similar Compounds

CompoundMolecular FormulaKey Differences
(3S)-3-hydroxy-D-aspartic acidC₄H₇NO₅D configuration at alpha carbon, S configuration at C3
(3R)-3-hydroxy-L-aspartic acidC₄H₇NO₅L configuration at alpha carbon, R configuration at C3
D-aspartic acidC₄H₇NO₄Lacks hydroxyl group at C3 position
L-aspartic acidC₄H₇NO₄Standard amino acid in proteins, lacks hydroxyl group

This comparison illustrates the structural relationships between (3S)-3-hydroxy-D-aspartic acid and related compounds, highlighting the importance of stereochemistry in determining biological function and chemical properties .

Enzyme Interactions

The interaction of (3S)-3-hydroxy-D-aspartic acid with enzymes is influenced by its unique stereochemistry. By examining the L-isomer's interaction with the enzyme threo-3-hydroxyaspartate ammonia-lyase, we can gain insights into potential enzymatic reactions involving the D-isomer:

EnzymeReaction with L-isomerPotential Reaction with D-isomer
Threo-3-hydroxyaspartate ammonia-lyaseConversion to oxaloacetate + NH₃Likely no reaction due to stereochemical differences
D-amino acid oxidaseN/APossible oxidative deamination
Aspartate racemasePossible conversion to D-isomerPossible conversion to L-isomer

These enzymatic interactions are critical for understanding the metabolic fate and biological significance of (3S)-3-hydroxy-D-aspartic acid in various biological systems .

Future Research Directions

Metabolic Pathway Elucidation

Further research is needed to elucidate the specific metabolic pathways involving (3S)-3-hydroxy-D-aspartic acid. This includes:

  • Identification of enzymes that specifically interact with this compound

  • Determination of its metabolic fate in various organisms

  • Investigation of its potential role in amino acid metabolism

These studies would provide valuable insights into the biological significance of this unusual amino acid derivative.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator